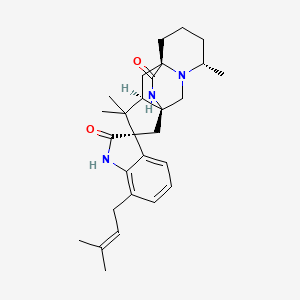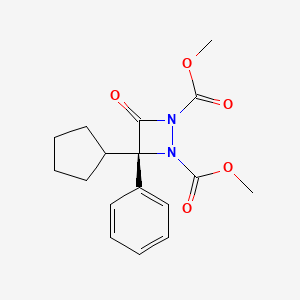
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of similar compounds, like 3,3-dimethoxyazetidine-2-carboxylates, involves the cyclization of γ-amino-α-bromocarboxylic esters, which leads to new azetidine derivatives. These derivatives have a suitably protected carbonyl function at the 3-position, allowing for further functionalization (Mangelinckx et al., 2005).
- Another relevant synthesis involves the regioselective creation of compounds containing chloroquinoline and dihydropyrimidone moieties. These compounds show differences in the conformations of their rings and hydrogen bonding arrangements (Watermeyer et al., 2009).
Chemical Reactions and Behavior
- Research on the rearrangement of similar compounds like 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, demonstrates the formation of various derivatives under different conditions (Kim, 1986).
- The determination of acidity constants of compounds with acidic carbon atoms, including various esters, highlights the role of capillary electrophoresis in understanding their chemical properties (Mofaddel et al., 2004).
- Studies on the cycloaddition reactions of monocyclic aziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate provide insights into the formation of bicyclic adducts and their stereochemistries, which are relevant to understanding the behavior of complex esters (Matsumoto et al., 1994).
Applications in Drug Development
- The synthesis and pharmacological evaluation of bifunctional compounds containing different moieties, including esters, can be significant in drug development, offering insight into the creation of new therapeutic agents (Dhanya et al., 2011).
- Similarly, the synthesis of novel 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates and their pharmacological activities provide a basis for the development of new drugs (Meyer et al., 1981).
Propriétés
Nom du produit |
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester |
|---|---|
Formule moléculaire |
C17H20N2O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
dimethyl (3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m1/s1 |
Clé InChI |
ZRHWCAFAIHTQKD-QGZVFWFLSA-N |
SMILES isomérique |
COC(=O)N1C(=O)[C@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





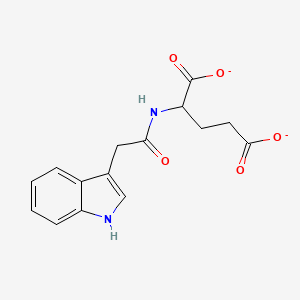
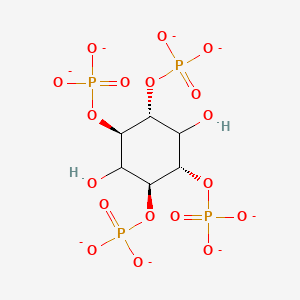

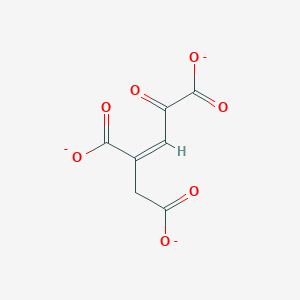

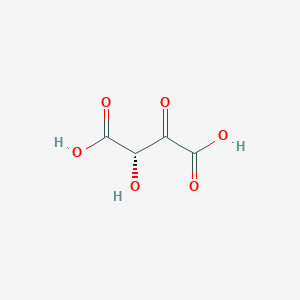
![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)


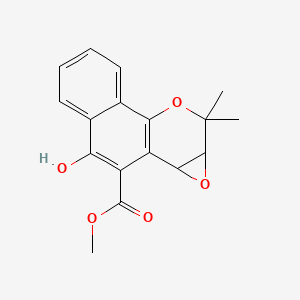
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
